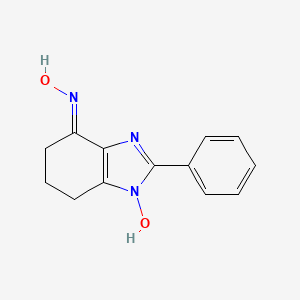
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is a novel small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is not fully understood, but studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one in lab experiments is its potent anticancer activity, which makes it a potential candidate for cancer research. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one. One direction is to further investigate its mechanism of action, particularly with regards to its ability to induce apoptosis in cancer cells. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and molecular biology research. Furthermore, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Synthesemethoden
There are several methods for synthesizing 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one, including the use of microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 4-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid, and the product is isolated using various purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has potential applications in various scientific research areas, including cancer research, drug discovery, and molecular biology. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-9-5-6-10-14(7-9)21-8-11(15(10)20)16-17-12-3-1-2-4-13(12)18-16/h1-8,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVMMLPPOVCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)


![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)

![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)
